![molecular formula C17H19F2N3O B2656505 2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine CAS No. 2379976-11-9](/img/structure/B2656505.png)
2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine
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Overview
Description
2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. In
Mechanism of Action
The mechanism of action of 2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine involves the inhibition of acetylcholinesterase enzyme activity. This leads to an increase in the level of acetylcholine in the brain, which is essential for cognitive function. The compound has also been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine have been studied extensively. It has been found to have a potential therapeutic effect on Alzheimer's disease by improving cognitive function. The compound has also been found to have anti-inflammatory and anti-tumor properties. Additionally, it has been found to have high electron mobility and stability, making it a potential candidate for use in organic electronics.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine in lab experiments include its potential therapeutic effects, anti-inflammatory and anti-tumor properties, and high electron mobility and stability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several potential future directions for the study of 2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine. These include further studies on its potential therapeutic effects on Alzheimer's disease, the development of new anti-inflammatory and anti-tumor drugs based on this compound, and the use of this compound in organic electronics. Additionally, further studies are needed to determine the safety and efficacy of this compound in human trials.
Synthesis Methods
The synthesis of 2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine involves the reaction of 2,5-difluorobenzyl chloride with piperidine followed by the reaction with 2-methoxypyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The final product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine has been studied for its potential applications in various fields of scientific research. It has been found to have a potential therapeutic effect on Alzheimer's disease due to its ability to inhibit acetylcholinesterase enzyme activity. It has also been studied for its anti-inflammatory and anti-tumor properties. Additionally, it has been found to have potential applications in the field of organic electronics due to its high electron mobility and stability.
properties
IUPAC Name |
2-[[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-4-5-16(19)14(9-15)11-22-8-1-3-13(10-22)12-23-17-20-6-2-7-21-17/h2,4-7,9,13H,1,3,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVQTHOUSPRDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine |
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